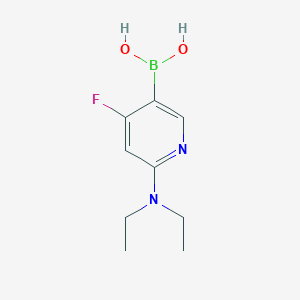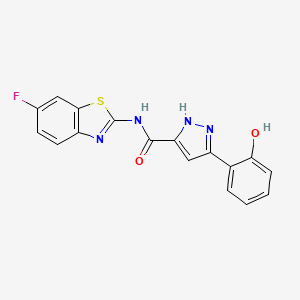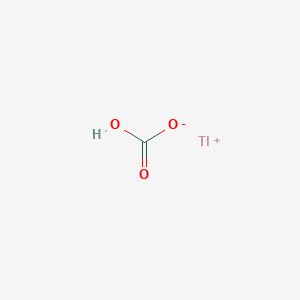
hydrogen carbonate;thallium(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen carbonate; thallium(1+) is a chemical compound with the formula CHO3Tl. It is also known as thallium(I) hydrogen carbonate. Thallium is a post-transition metal with the symbol Tl and atomic number 81. Thallium compounds are known for their toxicity and have been used in various industrial applications.
Vorbereitungsmethoden
Hydrogen carbonate; thallium(1+) can be synthesized through the reaction of thallium(I) hydroxide with carbon dioxide
Analyse Chemischer Reaktionen
Hydrogen carbonate; thallium(1+) undergoes several types of chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.
Substitution: Thallium(I) can react with halogens to form thallium halides.
Decomposition: Thallium(I) hydrogen carbonate decomposes upon heating to form thallium carbonate, water, and carbon dioxide.
Common reagents used in these reactions include halogens (chlorine, bromine, iodine), oxidizing agents (such as nitric acid), and reducing agents (such as sulfur dioxide).
Wissenschaftliche Forschungsanwendungen
Hydrogen carbonate; thallium(1+) has several scientific research applications:
Chemistry: It is used in the study of thallium chemistry and its interactions with other elements and compounds.
Biology: Thallium compounds are used as probes to emulate the biological functions of alkali earth metal ions.
Medicine: Thallium compounds are utilized in cardiovascular imaging to detect heart diseases and in various cancer detections.
Industry: Thallium is used in the manufacturing of low-melting special glasses, photocells, and high-temperature superconductor materials.
Wirkmechanismus
The mechanism of action of hydrogen carbonate; thallium(1+) involves its interaction with biological molecules. Thallium ions can mimic potassium ions and interfere with potassium-dependent processes in cells. This leads to the disruption of cellular functions and can cause toxicity. Thallium primarily exerts cellular toxicity through mitochondria-mediated oxidative stress and endoplasmic reticulum stress.
Vergleich Mit ähnlichen Verbindungen
Hydrogen carbonate; thallium(1+) can be compared with other thallium compounds such as thallium(I) sulfate and thallium(I) chloride. While all these compounds contain thallium in the +1 oxidation state, their chemical properties and applications differ. For example, thallium(I) sulfate is highly toxic and was historically used as a rodenticide, whereas thallium(I) chloride is used in the synthesis of other thallium compounds.
Similar compounds include:
- Thallium(I) sulfate (Tl2SO4)
- Thallium(I) chloride (TlCl)
- Thallium(I) bromide (TlBr)
Each of these compounds has unique properties and applications, making hydrogen carbonate; thallium(1+) distinct in its own right.
Eigenschaften
CAS-Nummer |
65975-01-1 |
|---|---|
Molekularformel |
CHO3Tl |
Molekulargewicht |
265.40 g/mol |
IUPAC-Name |
hydrogen carbonate;thallium(1+) |
InChI |
InChI=1S/CH2O3.Tl/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 |
InChI-Schlüssel |
WEPAFRZQNHIYDM-UHFFFAOYSA-M |
Kanonische SMILES |
C(=O)(O)[O-].[Tl+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


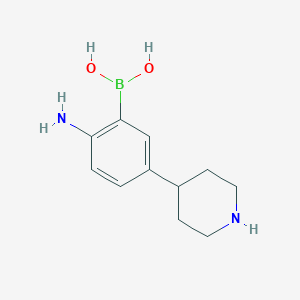
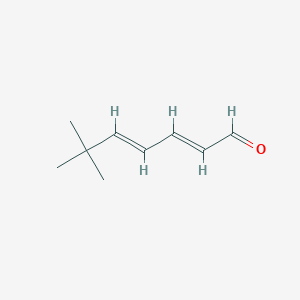
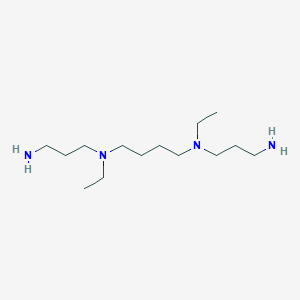
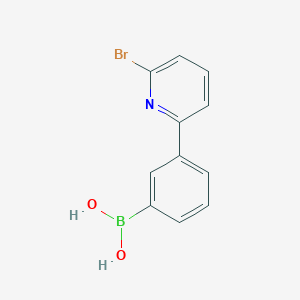
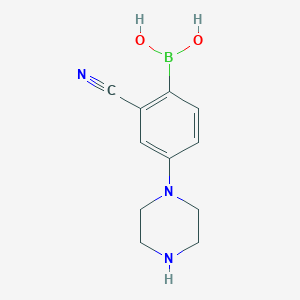
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone](/img/structure/B14083517.png)
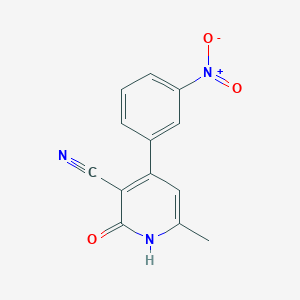
![ethyl 4-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B14083538.png)
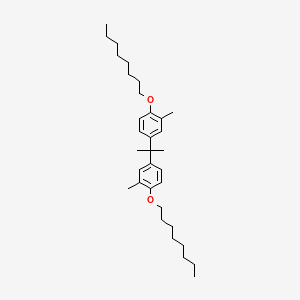
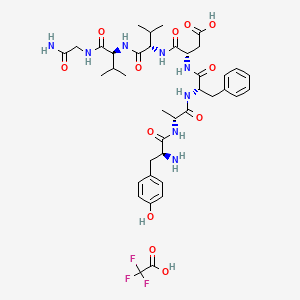
![5,8-Dioxa-2,11-diazabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14083554.png)
![3-((R)-1-(cyanomethyl)piperidin-3-yl)-1-ethyl-1-((R)-1-(3-(8-methoxyimidazo[1,2-a]pyrazin-6-yl)phenyl)ethyl)urea](/img/structure/B14083558.png)
